4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole
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Overview
Description
4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole is not fully understood. However, it is believed to exert its biological activities through various pathways, including inhibition of enzymes, modulation of cellular signaling pathways, and induction of apoptosis. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. The compound has also been shown to improve glucose metabolism and insulin sensitivity, suggesting its potential use in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, the compound's low solubility in water and other solvents can pose a challenge in its use in certain experiments. The yield of the compound also varies depending on the method used for synthesis.
Future Directions
Future research on 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole could focus on its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Studies could also investigate the compound's mechanism of action and its effects on cellular signaling pathways. Additionally, research could explore the use of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising biological activities. Its diverse pharmacological properties make it a potential candidate for drug development. Future research could provide further insights into its mechanism of action and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole can be achieved by various methods, including cyclization of 2,4-dimethylphenylhydrazine with carbon disulfide and subsequent oxidation with hydrogen peroxide. Another method involves the reaction of 2,4-dimethylphenylhydrazine with thiosemicarbazide in the presence of acetic acid. The yield of the compound varies depending on the method used.
Scientific Research Applications
4-(2,4-Dimethylphenyl)-1,2,3-thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. It has also been found to possess antioxidant and analgesic properties. The compound has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
4-(2,4-dimethylphenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-3-4-9(8(2)5-7)10-6-13-12-11-10/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGNRUHXOMZUCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSN=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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